Cas no 547-66-0 (magnesium oxalate)

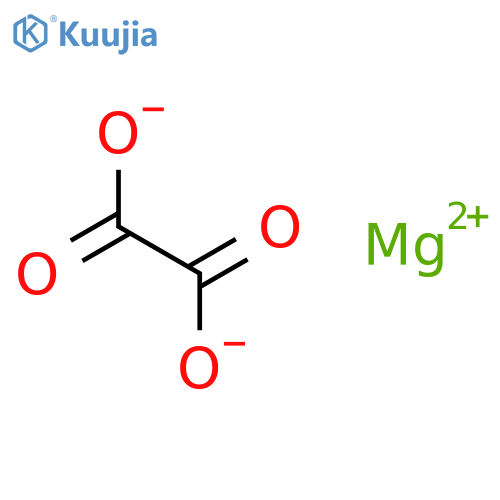

magnesium oxalate structure

商品名:magnesium oxalate

magnesium oxalate 化学的及び物理的性質

名前と識別子

-

- magnesium oxalate

- Magnesium oxalate (MgC2O4)

- Magnesium oxalate dihydrate

- Ethanedioic acid,magnesium salt

- magnesium oxalate dihydrate,puratronic

- MAGNESIUM PERMANGANATE HYDRATE

- Magnesiumoxalat

- Magnesiumoxalat-2-hydrat

- Oxalic acid magnesium

- Oxalic acid magnesium salt

- r (metals basis)

- Magnesiumoxalate

- Oxalic acid, magnesium salt (1:1)

- SCHEMBL48297

- DTXSID0060276

- MAGNESIUM OXALATE [MI]

- NS00080047

- MFCD00287279

- EINECS 208-932-1

- 547-66-0

- NSC-112247

- Ethanedioic acid, magnesium salt (1:1)

- UHNWOJJPXCYKCG-UHFFFAOYSA-L

- NSC 112247

- UNII-620U3O59Z6

- 620U3O59Z6

- Q15720590

- ethanedioic acid magnesium salt

- FT-0698565

- magnesium;oxalate

- Magnesium, (ethanedioato(2-)-kappaO1,kappaO2)-

- Magnesium, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-

- DTXCID9041784

- Magnesium oxalate (1:1)

- Oxalic acid, magnesium salt (1:1) (8CI)

- Ethanedioic acid, magnesium salt (1:1) (9CI)

- Oxalate, Magnesium

-

- MDL: MFCD03427024

- インチ: 1S/C2H2O4.Mg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2

- InChIKey: UHNWOJJPXCYKCG-UHFFFAOYSA-L

- ほほえんだ: C([O-])(=O)C([O-])=O.[Mg+2]

計算された属性

- せいみつぶんしりょう: 113.98000

- どういたいしつりょう: 111.9647002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 60.5

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 2.180 g/mL at 25 °C(lit.)

- ゆうかいてん: 100-113 °C(lit.)

- すいようせい: Soluble in diluted mineral acid, water (0.038g/100g H2O ). Insoluble in organics solutions.

- PSA: 74.60000

- LogP: -0.84440

- マーカー: 14,5676

- ようかいせい: 未確定

magnesium oxalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB211662-500g |

Magnesium oxalate dihydrate, 98.5%; . |

547-66-0 | 98.5% | 500g |

€113.90 | 2025-02-18 | |

| abcr | AB211662-2.52,5kg |

Magnesium oxalate dihydrate, 98.5%; . |

547-66-0 | 98.5% | 2.52,5kg |

€340.80 | 2024-04-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 12993-2g |

Magnesium oxalate dihydrate, Puratronic?, 99.999% (metals basis) |

547-66-0 | 99.999% | 2g |

¥308.00 | 2023-04-13 | |

| abcr | AB211662-1 kg |

Magnesium oxalate dihydrate, 98.5%; . |

547-66-0 | 98.5% | 1 kg |

€172.80 | 2023-07-20 | |

| City Chemical | M158-2KG |

Magnesium Oxalate |

547-66-0 | 99%,dihydrate | 2kg |

$315.36 | 2023-09-19 | |

| City Chemical | M3449-100GM |

Magnesium Permanganate |

547-66-0 | purified,hydrate | 100gm |

$590.31 | 2023-09-19 | |

| City Chemical | M158-500GM |

Magnesium Oxalate |

547-66-0 | 99%,dihydrate | 500gm |

$99.29 | 2023-09-19 | |

| City Chemical | M2311-10GM |

Magnesium Oxalate M2311 |

547-66-0 | 10gm |

$117.51 | 2023-09-19 | ||

| City Chemical | M3449-25GM |

Magnesium Permanganate |

547-66-0 | purified,hydrate | 25gm |

$197.47 | 2023-09-19 | |

| City Chemical | M3449-1KG |

Magnesium Permanganate |

547-66-0 | purified,hydrate | 1kg |

$2754.17 | 2023-09-19 |

magnesium oxalate 関連文献

-

1. Crystallization of magnesium oxalate in aqueous solutionG. H. Nancollas,N. Purdie Trans. Faraday Soc. 1961 57 2272

-

Wancheng Zhu,Linlin Zhang,Gui-Li Tian,Ruguo Wang,Heng Zhang,Xianglan Piao,Qiang Zhang CrystEngComm 2014 16 308

-

Kai Julius Pedersen Trans. Faraday Soc. 1939 35 277

-

4. Solvent-free synthesis of new magnesium phosphate–oxalates displaying diverse framework topologiesWei Zhang,Maoping Kang,Meng Yang,Daibing Luo,Zhien Lin CrystEngComm 2015 17 9296

-

Yingchao Hu,Yafei Guo,Jian Sun,Hailong Li,Wenqiang Liu J. Mater. Chem. A 2019 7 20103

547-66-0 (magnesium oxalate) 関連製品

- 252900-41-7(Yttrium ethanedioate)

- 144-62-7(Oxalic acid)

- 68603-87-2(OXALIC ACID)

- 286367-59-7(Ethanedioic-13C2 acid,dihydrate (9CI))

- 6153-56-6(Oxalic acid dihydrate)

- 13266-82-5(Yttrium(III) oxalate nonahydrate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:547-66-0)magnesium oxalate

清らかである:99%

はかる:2.5kg

価格 ($):202.0